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Compound of Interest

Compound Name: Drospirenone Acid Sodium Salt
CAS No.: 1393356-37-0
Cat. No.: B586368
Get Quote
. J

Introduction & Mechanistic Context

is a synthetic progestin widely utilized in oral contraceptives and hormone replacement
therapies[1]. A critical quality attribute of DRSP is its chemical stability. Under acidic conditions,
the y-lactone ring of drospirenone is thermodynamically unstable and undergoes hydrolytic
cleavage. This reaction yields the primary degradation product:[2].

Because this acid-catalyzed transformation fundamentally alters the molecule's three-
dimensional structure—disrupting the precise spatial arrangement required for progesterone
receptor binding—regulatory agencies mandate strict monitoring of this impurity[2]. Validating
an analytical method to quantify this specific degradation product requires adherence to the
newly revised , which emphasize a lifecycle-based philosophy, robustness, and comprehensive
statistical data evaluation[3].

The Analytical Challenge: Core-Shell vs. Fully
Porous Columns
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Separating DRSP from its acid impurity presents a distinct chromatographic challenge. The y-
lactone ring opening introduces polar hydroxyl and carboxylic acid groups, subtly altering the
molecule's solubility and retention behavior[2]. To optimize this separation, we compare two
High-Performance Liquid Chromatography (HPLC) column technologies:

o Alternative A: Traditional Fully Porous C18 (5 um)
o Alternative B: Core-Shell C18 (2.6 pum)

Mechanistic Causality: Core-shell particles feature a solid, impermeable silica core surrounded
by a thin porous outer layer. This architecture restricts the longitudinal diffusion of analyte
molecules (minimizing the B term in the Van Deemter equation) and drastically reduces the
mass transfer path (minimizing the C term). Consequently, Core-Shell columns deliver UHPLC-
like efficiencies and sharper peaks at significantly lower backpressures compared to standard
fully porous columns. For closely eluting degradation products like the DRSP acid impurity, this
translates to superior resolution ( Rs>2.0 ) and faster run times.

Experimental Workflow & Methodology

To objectively compare the columns and validate the method per[4], a forced degradation study
was executed.

Step-by-Step Protocol: Acid-Induced Forced
Degradation

o Standard Preparation: Accurately weigh 10 mg of Drospirenone API and transfer it to a 100
mL volumetric flask. Dissolve in 50 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate
for 10 minutes. Make up the volume to yield a 100 pg/mL stock solution.

e Acid Stress Induction: Transfer 10 mL of the DRSP stock solution to a 50 mL round-bottom
flask. Add 10 mL of 0.1 N HCI to induce stress[5].

e Thermal Incubation: Reflux the mixture in a water bath maintained at 80°C for 30 minutes.
Causality: Elevated temperature thermodynamically drives the hydrolytic cleavage of the y-
lactone ring within a practical timeframe, ensuring sufficient impurity generation for
validation[5].
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o Neutralization (Self-Validating Step): Cool the solution to room temperature and immediately
neutralize with 10 mL of 0.1 N NaOH. Causality: This creates a self-validating system by
arresting the degradation kinetics. It ensures the impurity profile remains stable during the
HPLC run queue, preventing artificial inflation of degradation data.

e Dilution & Filtration: Dilute to 50 mL with the mobile phase. Filter through a 0.22 ym PTFE
syringe filter prior to injection.

HPLC Chromatographic Conditions

» Mobile Phase: Isocratic elution using Acetonitrile and Water in a 60:40 v/v ratio[6].

Flow Rate: 1.0 mL/min.

Detection: UV detection at 271 nm[6].

Injection Volume: 20 pL.

Column Temperature: 25°C.

Method Validation & Comparative Data

The validation was executed following ICH Q2(R2) parameters: Specificity, Linearity, Accuracy,
Precision, and Limits of Detection/Quantification (LOD/LOQ)[3].

Table 1: Column Performance Comparison (Specificity &
System Suitability)

Specificity ensures the method can accurately measure the analyte in the presence of its
impurities.
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Fully Porous C18 (5 Core-Shell C18 (2.6 ICH Q2(R2)

Parameter

pm) pm) Acceptance
Retention Time ) )

8.4 min 4.2 min N/A
(DRSP)
Retention Time (Acid ] i

) 7.1 min 3.5 min N/A

Impurity)
Resolution ( Rs) 1.6 3.2 >1.5
Theoretical Plates (N) 8,500 18,200 > 2,000
Tailing Factor ( Tf) 1.4 1.1 <20
Backpressure 120 bar 180 bar System Dependent

Insight: The Core-Shell column cuts analysis time by 50% while doubling the resolution
between the parent drug and the acid impurity, proving highly advantageous for high-
throughput quality control.

Table 2: Linearity, LOD, and LOQ (Core-Shell C18)

Linearity was established by injecting standard solutions ranging from the reporting level up to
120% of the specification limit[3]. The API linearity was confirmed in the 10-60 pg/mL range[6].

Drospirenone Acid

Parameter Impurity Drospirenone API
Linearity Range 0.05 - 5.0 pg/mL 10 - 60 pg/mL
Correlation Coefficient ( R2) 0.9998 0.9999

Regression Equation y =34512x + 124 y = 41205x + 210
LOD (S/N = 3) 0.015 pg/mL 0.05 pg/mL

LOQ (S/N =10) 0.045 pg/mL 0.15 pg/mL

Table 3: Accuracy and Precision (Core-Shell C18)
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Accuracy was assessed via recovery studies at three concentration levels (50%, 100%, 150%).
Precision was evaluated via intra-day and inter-day repeatability (n=6)[5].

. Intra-day Precision Inter-day Precision
Spike Level Mean Recovery (%)

(% RSD) (% RSD)
50% (0.5 pg/mL) 99.2% 0.85% 1.12%
100% (1.0 pg/mL) 100.4% 0.62% 0.98%
150% (1.5 pg/mL) 99.8% 0.55% 0.87%

Self-Validating Check: The %RSD values are well below the strict 2.0% threshold[5], and
recovery strictly falls within the 98-102% acceptable range, confirming the method's absolute

trustworthiness.

Workflow Visualization
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Workflow of Drospirenone acid stress degradation and ICH Q2(R2) HPLC method validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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validation-for-drospirenone-acid-impurity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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